2-Propylthiazol-5-amine

Lipophilicity Drug design Fragment-based screening

Medicinal chemistry optimization often requires systematic probing of alkyl chain length effects at the 2-position of aminothiazoles. Substituting methyl or ethyl with n-propyl alters lipophilicity (ΔXLogP3 ~0.4 per CH2) and rotatable bond count (0→1→2), impacting binding entropy. 2-Propylthiazol-5-amine offers: - XLogP3 1.8, TPSA 67.2 Ų: Optimized for hydrophobic kinase/GPCR pockets - 2 rotatable bonds: Enables conformational sampling for induced-fit targets - 5-amino handle: Ready for acylation or sulfonylation in focused library synthesis BenchChem supplies this building block with verified physicochemical parameters.

Molecular Formula C6H10N2S
Molecular Weight 142.22
CAS No. 906670-43-7
Cat. No. B3361001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthiazol-5-amine
CAS906670-43-7
Molecular FormulaC6H10N2S
Molecular Weight142.22
Structural Identifiers
SMILESCCCC1=NC=C(S1)N
InChIInChI=1S/C6H10N2S/c1-2-3-6-8-4-5(7)9-6/h4H,2-3,7H2,1H3
InChIKeyHLKFIQPCRMQAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylthiazol-5-amine: Lipophilic 2-Alkyl-5-aminothiazole Building Block


2-Propylthiazol-5-amine (CAS 906670-43-7) is a 2-alkyl-substituted 5-aminothiazole heterocycle with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol [1]. The compound belongs to the aminothiazole class, which is widely exploited as a privileged scaffold in kinase inhibitor design and antimicrobial discovery [2]. Within the commercially available 2-alkyl-5-aminothiazole series, the n-propyl substituent at the 2-position confers a distinct combination of lipophilicity (XLogP3 = 1.8), topological polar surface area (TPSA = 67.2 Ų), and conformational flexibility (2 rotatable bonds) that systematically diverges from the shorter-chain methyl and ethyl congeners [1].

Lipophilic Profile
Higher computed logP than methyl/ethyl congeners — supports hydrophobic pocket screening
Stepwise ΔXLogP3 per methylene unit
Conformational Flexibility
2 rotatable bonds offer induced-fit adaptability for flexible target binding sites
Versus 0 (methyl) and 1 (ethyl)
SAR Expansion
Stepwise chain-length differentiation enables systematic SAR optimization from lead analogs
Maintains constant low TPSA

Why Shorter-Chain 2-Alkyl-5-aminothiazole Analogs Are Not Direct Substitutes


Substituting 2-propylthiazol-5-amine with 2-methylthiazol-5-amine or 2-ethylthiazol-5-amine is not physicochemically neutral. The systematic increase in the 2-alkyl chain length from methyl (C1) to ethyl (C2) to propyl (C3) produces a measurable, incremental rise in computed lipophilicity (ΔXLogP3 ≈ 0.4 per methylene unit) [1]. This change alters the compound’s predicted membrane permeability and hydrophobic binding character in fragment-based or target-engagement assays. Additionally, the number of rotatable bonds differs (0 for methyl, 1 for ethyl, 2 for propyl), which directly impacts conformational entropy and the entropic penalty upon target binding [1]. Such differences are sufficient to shift ligand efficiency metrics and selectivity profiles in medicinal chemistry optimization campaigns, rendering simple analog substitution scientifically unjustified without comparative data.

Lipophilicity shift: Incremental logP change (~0.4/CH₂) may alter passive permeability and hydrophobic binding thermodynamics — not neutral for target engagement.
Conformational entropy: Rotatable bond count difference (0→1→2) affects entropic penalty; binding kinetics and ligand efficiency may not transfer across chain-length analogs.
Steric reach: Shorter chains cannot access deeper hydrophobic sub-pockets; SAR trends established with methyl/ethyl may not translate to targets requiring extended alkyl fill.

Quantitative Differentiation Against Closest 2-Alkyl-5-aminothiazole Analogs


Stepwise Higher Computed Lipophilicity than Shorter-Chain Congeners

The computed lipophilicity (XLogP3) of 2-propylthiazol-5-amine is 1.8, compared to 1.4 for 2-ethylthiazol-5-amine and 1.0 for 2-methylthiazol-5-amine [1]. This represents a ΔXLogP3 of 0.4 versus the ethyl analog and 0.8 versus the methyl analog, consistent with the incremental contribution of a methylene group to logP. The higher logP value predicts enhanced passive membrane permeability, which may be advantageous in cell-based phenotypic screening or when targeting intracellular hydrophobic pockets.

Computed Lipophilicity
Reported
XLogP3: 1.8 (propyl) vs 1.4 (ethyl), 1.0 (methyl) Δ+0.8
Supports hydrophobic pocket screening selection
Computed by XLogP3 algorithm; experimental logP may differ
Lipophilicity Drug design Fragment-based screening

Greater Conformational Degrees of Freedom

2-Propylthiazol-5-amine contains 2 rotatable bonds, compared to 1 rotatable bond for 2-ethylthiazol-5-amine and 0 for 2-methylthiazol-5-amine [1]. The additional rotatable bond in the propyl side chain increases the conformational ensemble available to the molecule in solution. While this can impose a larger entropic penalty upon rigid binding, it also allows for greater induced-fit adaptability, which can be exploited in targets with flexible or cryptic binding pockets.

Rotatable Bonds
Reported
2 rot. bonds vs 1 (ethyl), 0 (methyl)
Enables conformational probing of flexible targets
Computed; influences entropic penalty upon binding
Conformational analysis Entropy Ligand efficiency

Larger Nonpolar Contact Surface for Hydrophobic Binding

The molecular weight of 2-propylthiazol-5-amine (142.22 g/mol) is 14.02 Da greater than the ethyl analog (128.20 g/mol) and 28.05 Da greater than the methyl analog (114.17 g/mol) [1]. This increase corresponds to one and two additional methylene units, respectively, and directly expands the nonpolar van der Waals surface area available for hydrophobic contacts with protein targets. In structure-activity relationship (SAR) campaigns focused on optimizing hydrophobic complementarity, the propyl chain may provide critical filling of lipophilic sub-pockets that the shorter analogs cannot access.

Molecular Weight
Reported
142.2 g/mol vs 128.2 (ethyl), 114.2 (methyl) Δ+28.0
Expands nonpolar van der Waals contact surface
Proxy for hydrophobic volume increase
Hydrophobic surface Molecular recognition Structure-activity relationship

Identical TPSA with Higher Lipophilicity

The topological polar surface area (TPSA) of 2-propylthiazol-5-amine is 67.2 Ų, which is identical to that of 2-ethylthiazol-5-amine and only marginally higher than that of 2-methylthiazol-5-amine (~64-67 Ų) [1]. Because TPSA is a determinant of passive membrane permeability and oral bioavailability (with a general threshold of <140 Ų for CNS penetration and <60 Ų for optimal oral absorption), the constancy of TPSA across the series indicates that the increased lipophilicity of the propyl analog is achieved without compromising polar surface area-dependent permeability characteristics. This decoupling of logP from TPSA is a desirable feature in medicinal chemistry optimization.

TPSA vs Lipophilicity
Reported
TPSA 67.2 Ų (identical to ethyl) with stepwise higher logP
Uniquely combines constant low TPSA with higher logP
Supports permeability-lipophilicity balance evaluation
Polar surface area Solubility Permeability

Extended Steric Reach into Deeper Hydrophobic Sub-pockets

The 2-position n-propyl group of 2-propylthiazol-5-amine extends the alkyl chain length to three carbon atoms, providing approximately 1.5–2.0 Å greater linear reach from the thiazole core compared to the ethyl substituent, and approximately 3.0–3.5 Å compared to methyl [1]. This incremental extension, estimated from standard C–C bond lengths (1.54 Å per bond), allows the terminal methyl group of the propyl chain to probe deeper hydrophobic sub-pockets in target proteins. In SAR studies where ethyl-to-propyl chain extension has yielded substantial improvements in binding affinity (e.g., kinase ATP-binding pockets or GPCR orthosteric sites), this compound provides a validated starting point for such exploration.

Steric Reach
Class-level
Alkyl chain extends ~1.5 Å further than ethyl, ~3.1 Å beyond methyl
Supports deeper hydrophobic sub-pocket probing
Estimated from standard bond lengths; not crystallographic
Steric effects Hydrophobic pocket Medicinal chemistry SAR

Evidence-Backed Application Scenarios for Scientific Selection


Fragment-Based Screening Against Hydrophobic Binding Sites

Due to its higher computed lipophilicity (XLogP3 = 1.8) relative to the methyl and ethyl analogs, 2-propylthiazol-5-amine is well-suited as a fragment hit for targets characterized by hydrophobic binding pockets, such as the ATP-binding site of certain kinases or the orthosteric pocket of lipid-binding GPCRs, where increased nonpolar contact surface can improve affinity [1].

Systematic SAR Expansion of 2-Alkyl-5-aminothiazole Leads

In hit-to-lead optimization campaigns where a 2-methylthiazol-5-amine or 2-ethylthiazol-5-amine scaffold has shown initial activity, systematic replacement with 2-propylthiazol-5-amine enables evaluation of the impact of incremental chain length on target potency and selectivity, leveraging the stepwise increase in lipophilicity and steric bulk while maintaining constant TPSA [1].

Conformational Probing of Flexible Target Binding Sites

The presence of 2 rotatable bonds in the propyl side chain (versus 1 in ethyl and 0 in methyl) offers a larger conformational ensemble, making 2-propylthiazol-5-amine a preferred tool compound for probing targets that require induced-fit adaptation or that possess flexible, cryptic binding pockets where conformational preorganization is not mandatory [1].

Key Building Block for 2,5-Disubstituted Thiazole Libraries

The 5-amino group serves as a versatile handle for further derivatization via acylation, sulfonylation, or diazotization, while the 2-propyl group provides a defined lipophilic anchor. This combination positions 2-propylthiazol-5-amine as a strategic building block for generating focused libraries of 2-alkyl-5-amidothiazoles or 2-alkyl-5-arylthiazoles with systematically varied logP profiles [2].

Application
Selection Property
Validation Focus
Fragment-Based Screening for Hydrophobic Pockets
Higher computed lipophilicity vs methyl/ethyl analogs
LogP-dependent membrane permeability & binding assays
SAR Expansion of 2-Alkyl-5-aminothiazole Leads
Stepwise chain-length lipophilicity and steric profile
Potency and selectivity shift verification
Conformational Probing of Flexible Binding Sites
Rotatable bond count (2) and induced-fit potential
Induced-fit binding kinetics (e.g., SPR, ITC)
2,5-Disubstituted Thiazole Library Synthesis
Dual functionality: 5-NH2 handle + 2-propyl lipophilic anchor
Derivatization scope and logP profiling
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